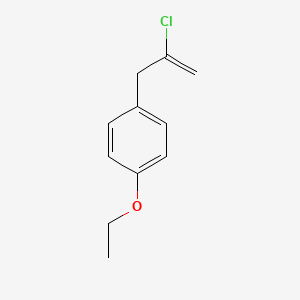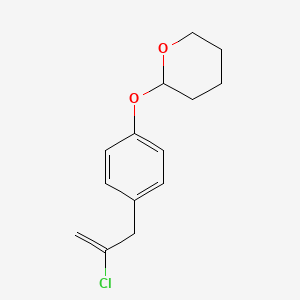
2-Chloro-3-(4-ethoxylphenyl)-1-propene
Übersicht
Beschreibung
2-Chloro-3-(4-ethoxylphenyl)-1-propene, also known as 2-chloro-3-ethoxy-1-propene, is an organic compound belonging to the class of compounds known as alkenes. It is a colorless liquid with a boiling point of 105°C. It is a widely used compound in the chemical industry due to its low toxicity and low volatility. It is used in the production of pharmaceuticals, dyes, and other chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-(4-ethoxylphenyl)-1-propenethoxy-1-propene is not fully understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as cytochrome P450. This inhibition can lead to changes in the metabolism of drugs and other compounds, resulting in different effects.
Biochemical and Physiological Effects
2-Chloro-3-(4-ethoxylphenyl)-1-propenethoxy-1-propene has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce the activity of cytochrome P450 enzymes, which can lead to changes in drug metabolism. It has also been shown to reduce inflammation and pain, as well as to have anti-cancer effects. Additionally, it has been shown to have anti-microbial effects and to inhibit the growth of certain bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-3-(4-ethoxylphenyl)-1-propenethoxy-1-propene has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively non-toxic and non-volatile compound, making it safe to use in the laboratory. Additionally, it is relatively easy to synthesize, making it a convenient compound to use in experiments. However, it is important to note that the effects of 2-Chloro-3-(4-ethoxylphenyl)-1-propenethoxy-1-propene may vary depending on the concentration used and the type of experiment being conducted. Additionally, it is important to note that it may not be suitable for all types of experiments due to its potential toxicity.
Zukünftige Richtungen
The potential future directions for 2-Chloro-3-(4-ethoxylphenyl)-1-propenethoxy-1-propene are numerous. One potential direction is the use of 2-Chloro-3-(4-ethoxylphenyl)-1-propenethoxy-1-propene in the development of new drugs and other compounds. Additionally, further research could be conducted to explore the mechanism of action of 2-Chloro-3-(4-ethoxylphenyl)-1-propenethoxy-1-propene and to determine its potential applications in the medical field. Another potential direction is the use of 2-Chloro-3-(4-ethoxylphenyl)-1-propenethoxy-1-propene in the development of new materials and products, such as coatings, adhesives, and plastics. Additionally, further research could be conducted to explore the potential uses of 2-Chloro-3-(4-ethoxylphenyl)-1-propenethoxy-1-propene in the production of dyes, fragrances, and other chemicals. Finally, further research could be conducted to explore the potential environmental applications of 2-Chloro-3-(4-ethoxylphenyl)-1-propenethoxy-1-propene, such as its use as a biodegradable solvent or its use as a fuel additive.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(4-ethoxylphenyl)-1-propenethoxy-1-propene is used in a variety of scientific research applications. It has been used as a substrate for the synthesis of a variety of organic compounds, such as 2-Chloro-3-(4-ethoxylphenyl)-1-propenethoxy-1-phenylpropene and 2-Chloro-3-(4-ethoxylphenyl)-1-propenethoxy-1-propylacetate. It has also been used in the synthesis of pharmaceuticals and other chemicals. Additionally, it has been used in the study of the mechanism of action of certain drugs and in the study of biochemical and physiological effects.
Eigenschaften
IUPAC Name |
1-(2-chloroprop-2-enyl)-4-ethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-3-13-11-6-4-10(5-7-11)8-9(2)12/h4-7H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXSNSRUFLPZFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401266099 | |
| Record name | 1-(2-Chloro-2-propen-1-yl)-4-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401266099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951890-47-4 | |
| Record name | 1-(2-Chloro-2-propen-1-yl)-4-ethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-2-propen-1-yl)-4-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401266099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















